REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH2:11][CH2:10][CH:9]([C:12](O)([CH3:14])[CH3:13])[CH2:8][CH:7]=1)(=[O:3])[CH3:2]>CS(C)=O>[CH3:14][C:12]([CH:9]1[CH2:8][CH:7]=[C:6]([CH2:5][O:4][C:1]([CH3:2])=[O:3])[CH2:11][CH2:10]1)=[CH2:13]
|
Name
|
tertiary alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CCC(CC1)C(C)(C)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CCC(=CC1)COC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |